2-Bromo-3-chloro-4-fluoro-1-methylbenzene
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Overview
Description
2-Bromo-3-chloro-4-fluoro-1-methylbenzene is an organic compound with the molecular formula C7H5BrClF It is a halogenated derivative of methylbenzene (toluene), featuring bromine, chlorine, and fluorine atoms substituted at different positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-4-fluoro-1-methylbenzene typically involves multi-step organic reactions. One common method is the halogenation of methylbenzene derivatives. For instance, starting with 4-fluoro-1-methylbenzene, bromination and chlorination can be sequentially performed under controlled conditions to introduce the bromine and chlorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chloro-4-fluoro-1-methylbenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the presence of electron-withdrawing halogen atoms, which influence the reactivity of the benzene ring.
Nucleophilic Aromatic Substitution (NAS): The halogen atoms can be replaced by nucleophiles under appropriate conditions.
Coupling Reactions: It can undergo Suzuki coupling reactions to form biphenyl derivatives.
Common Reagents and Conditions
EAS Reactions: Typical reagents include bromine, chlorine, and various electrophiles.
NAS Reactions: Common nucleophiles include hydroxide ions and amines.
Coupling Reactions: Reagents such as arylboronic acids and palladium catalysts are used in Suzuki coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, EAS reactions can yield further halogenated derivatives, while NAS reactions can produce substituted benzene compounds with various functional groups .
Scientific Research Applications
2-Bromo-3-chloro-4-fluoro-1-methylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloro-4-fluoro-1-methylbenzene in chemical reactions involves the interaction of its halogen atoms with various reagents. In EAS reactions, the electron-withdrawing halogens stabilize the intermediate carbocation, facilitating substitution . In NAS reactions, the halogens act as leaving groups, allowing nucleophiles to attack the benzene ring . The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chloro-3-fluoro-1-methylbenzene
- 1-Bromo-4-chloro-2-fluorobenzene
- 1-Bromo-4-fluoro-2-methylbenzene
Uniqueness
2-Bromo-3-chloro-4-fluoro-1-methylbenzene is unique due to the specific positions of the halogen atoms on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different selectivity and yield in synthetic applications .
Properties
IUPAC Name |
3-bromo-2-chloro-1-fluoro-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c1-4-2-3-5(10)7(9)6(4)8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYMEYOOGUEZFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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